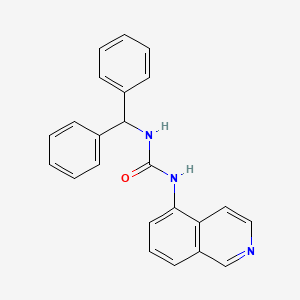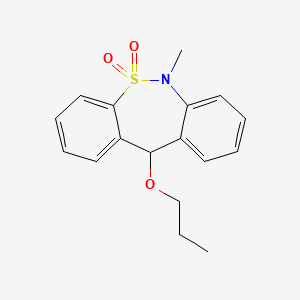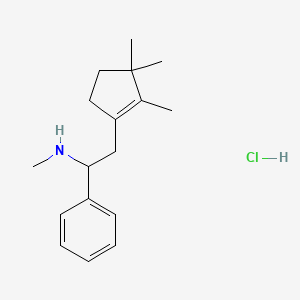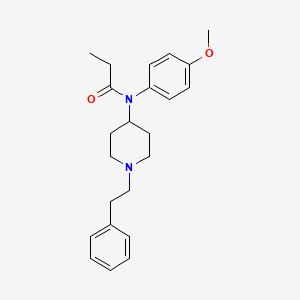
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its molecular formula C22H47N2O3.Cl and is often used in formulations requiring surface-active agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride typically involves the reaction of 1-propanaminium with 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl) chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.
Industry: Utilized in the production of personal care products, cleaning agents, and emulsifiers.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and denature proteins, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxododecyl)amino)propyl)-, chloride
- Myristamidopropyl propylene glycol-dimonium chloride
Uniqueness
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride is unique due to its specific chain length and functional groups, which confer distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various formulations, making it a preferred choice in many applications.
Eigenschaften
CAS-Nummer |
123555-81-7 |
|---|---|
Molekularformel |
C22H47N2O3.Cl C22H47ClN2O3 |
Molekulargewicht |
423.1 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C22H46N2O3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-22(27)23-17-15-18-24(2,3)19-21(26)20-25;/h21,25-26H,4-20H2,1-3H3;1H |
InChI-Schlüssel |
CRUZGORCWUEWHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


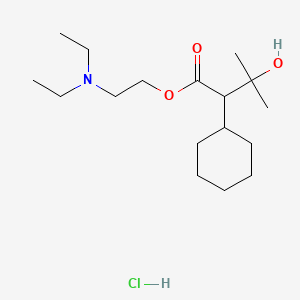

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
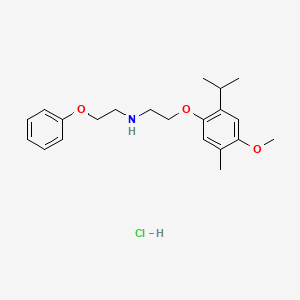

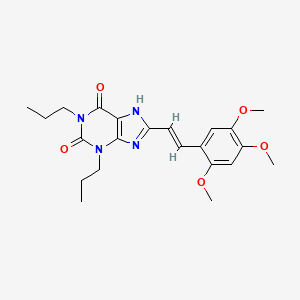
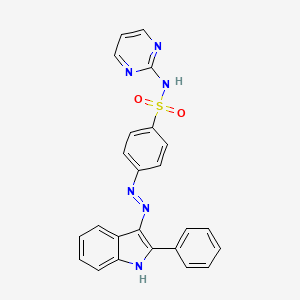
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
